N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
Overview
Description
N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE is a compound that features a pyridine ring and a tetrazole ring connected via a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE typically involves multi-step reactions. One common method is the Ugi-azide four-component reaction (Ugi-azide 4CR), which involves the use of azides, isocyanides, aldehydes, and carboxylic acids . The intermediate product is then subjected to deprotection and cyclization steps to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Ugi-azide 4CR and subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and tetrazole rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in assays for antibacterial and antifungal activities .
Medicine
Medically, derivatives of this compound are being explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor antagonists, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or block receptors by occupying their binding pockets . The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds also contain nitrogen-rich heterocycles and are used in similar applications.
Tetrazole derivatives: Compounds like 1-(pyridin-4-yl)-1H-tetrazol-5-amine share structural similarities and are used in medicinal chemistry.
Uniqueness
N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE is unique due to its combination of a pyridine ring and a tetrazole ring, which provides a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(2H-tetrazol-5-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-2-6-12(11(5-1)13-16-18-19-17-13)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYYYVYGJYUWCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.